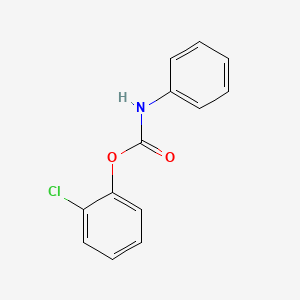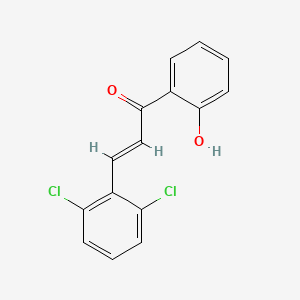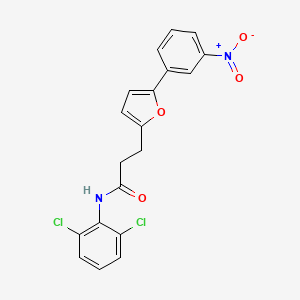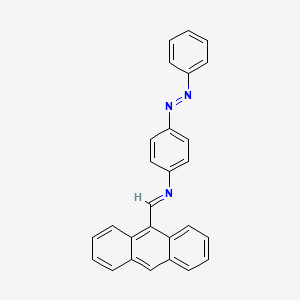
Urea, N,N-dibutyl-N'-(2,6-dimethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)-: is a chemical compound that belongs to the class of N-substituted ureas. These compounds are characterized by the presence of a urea functional group, where the nitrogen atoms are substituted with various alkyl or aryl groups. This particular compound features two butyl groups and a 2,6-dimethylphenyl group attached to the nitrogen atoms of the urea moiety. It is used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For this compound, the reaction between dibutylamine and 2,6-dimethylphenyl isocyanate in an appropriate solvent under controlled temperature conditions can yield the desired product .
Industrial Production Methods: In industrial settings, the production of N-substituted ureas often involves the use of phosgene as a reagentThis method, while efficient, requires careful handling due to the toxic nature of phosgene .
化学反应分析
Types of Reactions: Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the urea group into amine derivatives.
Substitution: The compound can participate in substitution reactions where the butyl or dimethylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
科学研究应用
Chemistry: In chemistry, Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use as drugs. The unique structure of N-substituted ureas allows for the design of molecules with specific biological targets .
Industry: Industrially, Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it a valuable component in various manufacturing processes .
作用机制
The mechanism of action of Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
相似化合物的比较
- Urea, N,N-dimethyl-N’-(2,6-dimethylphenyl)-
- Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)-
Comparison: Compared to similar compounds, Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- exhibits unique properties due to the presence of butyl groups. These groups influence its solubility, reactivity, and biological activity. The compound’s structure allows for specific interactions with molecular targets, making it distinct from other N-substituted ureas.
属性
CAS 编号 |
86781-21-7 |
|---|---|
分子式 |
C17H28N2O |
分子量 |
276.4 g/mol |
IUPAC 名称 |
1,1-dibutyl-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C17H28N2O/c1-5-7-12-19(13-8-6-2)17(20)18-16-14(3)10-9-11-15(16)4/h9-11H,5-8,12-13H2,1-4H3,(H,18,20) |
InChI 键 |
YPZGKHSVUKQBCI-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C(=O)NC1=C(C=CC=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Dimethyl(phenyl)silyl]methanol](/img/structure/B11958652.png)

![4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline](/img/structure/B11958671.png)









![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)

